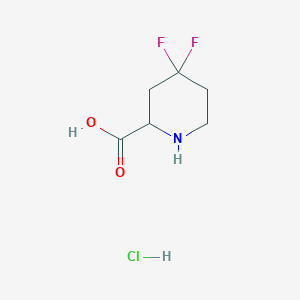

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride

Description

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a fluorinated piperidine derivative with a carboxylic acid functional group and a hydrochloride salt form. Its molecular formula is C₆H₈F₂NO₂·HCl, and its CAS registry number is 2829281-37-8 . This compound is structurally characterized by a six-membered piperidine ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting metabolic or neurological disorders. Fluorine atoms are known to improve metabolic stability and bioavailability, which underscores its utility in medicinal chemistry .

Properties

IUPAC Name |

4,4-difluoropiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-4(3-6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUCQGWACSXVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243509-76-2 | |

| Record name | 4,4-difluoropiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination reactions. The process begins with the preparation of piperidine derivatives, followed by fluorination using agents like DAST or sulfur tetrafluoride. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride serves as an essential intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing histamine-3 receptor antagonists, which are promising candidates for treating neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia .

2. Orexin Receptor Antagonism:

Research has identified 4,4-difluoro piperidine derivatives as potential antagonists of orexin receptors. This mechanism is significant for treating conditions like obesity, sleep disorders, and drug dependency. The ability of these compounds to modulate orexin signaling pathways presents a novel therapeutic avenue .

3. Enzyme Inhibition:

The compound exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, suggesting its potential use in treating various neurological disorders .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is also utilized in the development of agrochemicals, particularly insecticides and herbicides. Its unique chemical properties make it a valuable starting material for synthesizing these compounds .

Case Study 1: Histamine-3 Receptor Antagonists

A study explored the synthesis of histamine-3 receptor antagonists using this compound as a building block. The resulting compounds demonstrated significant pharmacological activity, indicating their potential for treating cognitive disorders .

Case Study 2: Orexin Receptor Antagonists

Another investigation focused on the development of orexin receptor antagonists derived from 4,4-difluoropiperidine derivatives. These compounds showed promise in preclinical models for addressing obesity and sleep-related disorders .

Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; histamine-3 receptor antagonists; orexin receptor antagonism |

| Agrochemicals | Development of insecticides and herbicides |

| Neurological Disorders | Potential treatments for Alzheimer's disease, ADHD, schizophrenia |

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Derivatives: (R)-1-(tert-Butoxycarbonyl)-4,4-Difluoropiperidine-2-carboxylic Acid

- CAS : 2166008-44-0

- Molecular Formula: C₁₁H₁₇F₂NO₄

- Molecular Weight : 265.25 g/mol

- Key Features :

- The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine group, preventing unwanted reactions during synthesis.

- This derivative is thermally stable and typically stored at 2–8°C to maintain integrity .

- Purity levels up to 95% are commercially available, with pricing ranging from €396/100 mg to €4,576/5 g .

Pyrrolidine Analog: (S)-4,4-Difluoropyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1588480-37-8

- Molecular Formula: C₅H₇F₂NO₂·HCl

- Molecular Weight : 187.57 g/mol (free base)

- Key Features :

Trifluoroacetic Acid Complex: 2,2,2-Trifluoroacetic Acid–4,4-Difluoropiperidine-2-carboxylic Acid (1:1)

- CAS : 1628733-75-4

- Molecular Formula: C₆H₈F₂NO₂·C₂HF₃O₂

- Molecular Weight : 309.18 g/mol

- Key Features: Forms a 1:1 adduct with trifluoroacetic acid (TFA), improving crystallinity and purification efficiency. TFA enhances solubility in organic solvents, facilitating reactions in non-polar environments .

Research Findings and Data Gaps

- Stability : The hydrochloride salt demonstrates superior acid stability compared to free carboxylic acid forms, critical for oral drug formulations .

- Toxicity: Limited data exist for acute or chronic toxicity; further in vivo studies are required .

- Regulatory Status : Complies with safety standards under ATSDR and EPA guidelines, but specific hazard classifications remain undefined .

Biological Activity

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in pharmaceutical research, supported by data tables and relevant case studies.

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which enhances its chemical reactivity and biological activity. The compound serves as a building block in organic synthesis and has been utilized in various medicinal applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The fluorine atoms in the structure enhance binding affinity and selectivity towards these targets, which is crucial for its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound is employed in studies related to enzyme inhibitors, particularly those targeting the central nervous system. Its ability to inhibit specific enzymes can be leveraged for therapeutic applications in treating neurological disorders.

Receptor Antagonism

This compound has been investigated as an antagonist of orexin receptors. Orexin signaling plays a critical role in regulating sleep-wake cycles and energy homeostasis, making this compound a potential candidate for addressing sleep disorders and obesity .

Study on Antiviral Activity

In a study focused on dengue virus (DENV), derivatives of 4,4-Difluoropiperidine-2-carboxylic acid were tested for their inhibitory effects on host kinases AAK1 and GAK. The results demonstrated significant antiviral efficacy in human primary monocyte-derived dendritic cells, indicating the compound's potential for developing broad-spectrum antiviral therapies .

Cancer Research

Another area of investigation includes the compound's role in cancer therapy. It has been shown to reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a key player in multidrug resistance. Compounds derived from 4,4-Difluoropiperidine-2-carboxylic acid exhibited selective inhibition of P-gp ATPase activity, thus enhancing the efficacy of chemotherapeutic agents .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the molecular formula, molecular weight, and recommended storage conditions for 4,4-difluoropiperidine-2-carboxylic acid hydrochloride?

- Molecular Formula : C₆H₁₀ClF₂NO₂ (derived from structural data in ).

- Molecular Weight : 197.62 g/mol (approximated from related piperidine derivatives; see for methodology).

- Storage : Room temperature (20–25°C) in a tightly sealed container, protected from moisture and light, as recommended for structurally similar compounds .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Multi-step synthesis :

Step 1 : Fluorination of piperidine precursors using hydrogen chloride (HCl) in 1,4-dioxane at 20–50°C for 25 hours (adapted from ).

Step 2 : Carboxylic acid functionalization via nucleophilic substitution with potassium carbonate (K₂CO₃) in acetonitrile (0.33 hours at 20°C).

Step 3 : Purification via recrystallization or column chromatography to achieve ≥98% purity (as per pharmacopeial standards; ).

- Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation during fluorination steps .

Q. How is the purity of this compound validated in academic research?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify impurities (≤1.5% as per pharmacopeial guidelines; ).

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorination patterns and structural integrity (refer to spectral databases like NIST Chemistry WebBook for validation; ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching C₆H₁₀ClF₂NO₂ .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in 4,4-difluoropiperidine derivatives?

- Single-Crystal X-ray Diffraction (SCXRD) : Determines bond angles, dihedral fluorination patterns, and hydrochloride counterion positioning.

- Case Study : Interpenetrating polymer networks (IPNs) of piperidine derivatives (e.g., diamondoid structures) reveal steric effects of fluorine substituents on crystal packing ( ).

- Methodology : Crystallize the compound in ethanol/water mixtures at controlled pH (4–6) to avoid salt dissociation .

Q. What strategies address contradictions in spectral data for fluorinated piperidines?

- Data Reconciliation :

- Compare experimental ¹⁹F NMR shifts with computational models (e.g., density functional theory) to validate assignments.

- Cross-reference IR carbonyl stretches (1700–1750 cm⁻¹) with synthetic intermediates to confirm carboxylic acid protonation states.

Q. How is this compound utilized in enzyme inhibitor design?

- Role as a Building Block :

- The difluoropiperidine core mimics transition states in protease inhibition (e.g., HIV-1 protease) due to fluorine’s electronegativity and conformational rigidity.

- Case Study : Analogous piperidine sulfonamides (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) demonstrate inhibitory activity against carbonic anhydrase isoforms ().

- Methodology :

- Couple the carboxylic acid moiety with pharmacophores via amide bonds (EDC/HOBt activation) to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.